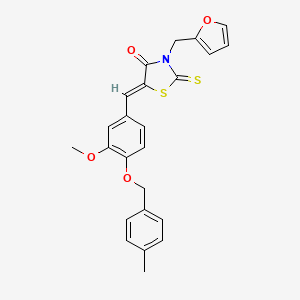

(Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one is a rhodanine-based compound featuring a Z-configuration at the benzylidene double bond. Its structure includes:

- Position 5 substitution: A 3-methoxy-4-((4-methylbenzyl)oxy)benzylidene moiety, providing steric bulk and electron-donating groups (methoxy and methylbenzyloxy) that may enhance solubility and target binding .

Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities. The Z-configuration of the benzylidene group is critical for bioactivity, as it optimizes spatial alignment with target proteins .

Properties

IUPAC Name |

(5Z)-3-(furan-2-ylmethyl)-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S2/c1-16-5-7-17(8-6-16)15-29-20-10-9-18(12-21(20)27-2)13-22-23(26)25(24(30)31-22)14-19-4-3-11-28-19/h3-13H,14-15H2,1-2H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOOIYMTOLNUEP-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with an electrophilic center on the thioxothiazolidinone core.

Benzylidene Formation: The benzylidene moiety is formed by the condensation of an aldehyde with the thioxothiazolidinone core in the presence of a base.

Methoxy Group Addition: The methoxy group is typically introduced via methylation of a hydroxyl group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thioxothiazolidinone ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydroxide, potassium carbonate

Methylating Agents: Methyl iodide

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions

Reduced Thioxothiazolidinone: Formed through reduction reactions

Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one exhibit significant antioxidant activity. This is crucial in combating oxidative stress, which is linked to various diseases.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial for cosmetic applications and treating hyperpigmentation disorders. Analogous compounds have shown strong inhibition of mushroom tyrosinase, with IC50 values significantly lower than that of standard inhibitors like kojic acid .

Table 1: Tyrosinase Inhibition Data

Antimicrobial Activity

Studies have demonstrated that thiazolidinone derivatives possess antimicrobial properties against various pathogens. The presence of the furan and benzylidene groups enhances their interaction with microbial cell membranes, leading to increased efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves a Knoevenagel condensation reaction between thiazolidinone derivatives and substituted benzaldehydes under acidic conditions .

Table 2: Synthesis Conditions

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Thiazolidinone + Benzaldehyde | Acetic Acid, NaOAc, Reflux | 85–92% |

Case Study 1: Skin Lightening Agents

A study investigated the efficacy of thiazolidinone derivatives as skin lightening agents by assessing their ability to inhibit tyrosinase in B16F10 melanoma cells. The results indicated that certain derivatives not only inhibited tyrosinase but also reduced melanin production significantly compared to controls .

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant capabilities of thiazolidinone analogs using DPPH radical scavenging assays. The findings revealed that these compounds exhibited potent antioxidant activity, making them promising candidates for further development in nutraceuticals aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Insights :

Comparison with Analogues :

Tyrosinase Inhibition

- Cyclohexyl Analogues (): Exhibit IC50 values as low as 1.03 µM due to optimal log P values for skin penetration .

- Catechol-Containing Analogues (): Show 29-fold higher potency than kojic acid via competitive inhibition and ROS scavenging .

- Target Compound : Predicted to inhibit tyrosinase via allosteric binding (due to bulky substituents), though experimental validation is needed.

Antioxidant Activity

- Compounds with hydroxyl or methoxy groups (e.g., ) demonstrate radical scavenging (DPPH, ABTS) and ROS reduction .

- The methylbenzyloxy group in the target compound may reduce antioxidant efficacy compared to phenolic analogs but could enhance stability.

Challenges and Opportunities

- Bioavailability : Bulky substituents in the target compound may hinder cellular uptake, necessitating formulation optimization.

- Target Selectivity : The furan-2-ylmethyl group could interact uniquely with microbial or cancer targets, warranting antimicrobial/anticancer assays .

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential anticancer, antibacterial, and antiviral properties, supported by molecular docking studies and experimental findings.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The presence of substituents such as furan and methoxy groups enhances its pharmacological profile.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Cell Viability Assays: The compound demonstrated a dose-dependent reduction in cell viability in multiple cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanism of Action: The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Antibacterial Activity

Thiazolidin-4-one derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values indicating effective inhibition of bacterial growth. For example, certain analogs have demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus.

- Biofilm Inhibition: The compound has also been tested for its ability to inhibit biofilm formation, which is crucial in treating chronic infections.

Antiviral Activity

The antiviral potential of thiazolidin-4-one compounds has been explored, particularly against HIV.

Key Findings:

- Inhibitory Studies: Molecular docking studies suggest that these compounds can effectively bind to viral proteins, potentially inhibiting viral replication.

- Toxicity Concerns: While some derivatives showed antiviral activity, they also exhibited cytotoxicity towards host cells, necessitating further optimization to enhance selectivity.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and various biological targets.

Docking Results:

- The compound exhibited favorable binding affinities with several proteins involved in cancer progression and bacterial resistance.

- Docking simulations indicated that the furan and methoxy substituents play a significant role in enhancing binding interactions.

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.